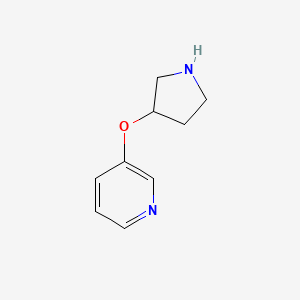

3-(Pyrrolidin-3-yloxy)pyridine

概述

描述

3-(3-吡咯烷氧基)吡啶: 是一种化学化合物,其 IUPAC 名称为:3-(吡咯烷-3-基氧基)吡啶 。其分子式为C₉H₁₂N₂O 。 该化合物以二盐酸盐形式存在,分子量为237.13 g/mol .

准备方法

合成路线::

- 一种合成路线包括在碱存在下使3-氯吡啶 与吡咯烷 反应,然后水解得到所需化合物 .

- 另一种方法使用2-(吡咯烷-3-基氧基)吡啶 作为中间体,它可以从3-氯-2-(吡咯烷-3-基氧基)吡啶 或3-吡咯烷醇 合成。

工业生产:: 工业规模的生产方法尚未广泛记载,但研究实验室通常采用上述合成路线。

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring undergoes SNAr reactions at positions activated by electron-withdrawing groups. While 3-(pyrrolidin-3-yloxy)pyridine lacks inherent electron-withdrawing substituents, synthetic routes for analogous compounds highlight reactivity patterns:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Fluoride displacement by pyrrolidine | 2-Fluoropyridine, pyrrolidin-3-ol, Cs₂CO₃, DMF, 150°C | 2-(Pyrrolidin-3-yloxy)pyridine | Not reported |

Mechanism :

-

The pyrrolidin-3-ol oxygen acts as a nucleophile, displacing fluoride via a two-step addition-elimination process.

-

Electron-deficient pyridines (e.g., 2-fluoropyridine) enhance reactivity, while electron-donating groups (e.g., pyrrolidinyloxy) reduce SNAr feasibility in the parent compound.

Electrophilic Substitution

The pyrrolidinyloxy group donates electron density via resonance, activating specific positions on the pyridine ring:

| Position | Directing Effect | Example Reaction |

|---|---|---|

| C-2, C-4, C-6 | Meta-directing (pyridine N) + ortho/para-directing (O-substituent) | Nitration, sulfonation (theoretical) |

Key Considerations :

-

Pyridine’s inherent deactivation limits electrophilic substitution unless strong directing groups (e.g., -NH₂, -OH) are present.

-

Experimental data for nitration or halogenation of this compound remain unreported.

N-Alkylation and Quaternization

The pyridine nitrogen participates in alkylation reactions, forming pyridinium salts:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | Room temperature, DMF | 1-Methyl-3-(pyrrolidin-3-yloxy)pyridinium iodide | Ionic liquids, catalysis |

Mechanism :

-

The lone pair on pyridine’s nitrogen attacks electrophilic alkyl halides, forming N-alkylated derivatives .

Reductive Transformations

Catalytic hydrogenation reduces the pyridine ring to a piperidine derivative:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C, H₂ (50 bar) | Ethanol, 80°C | 3-(Pyrrolidin-3-yloxy)piperidine | High (C=N reduction) |

Note :

Metal Complexation

The pyridine nitrogen coordinates to transition metals, forming stable complexes:

| Metal Salt | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | 1:2 (metal:ligand) | [Cu(C₉H₁₁N₂O)₂Cl₂] | Catalysis, material science |

Properties :

-

Enhanced solubility in polar solvents due to the dihydrochloride form facilitates complexation.

Acid-Catalyzed Ether Cleavage

Strong acids cleave the pyrrolidinyloxy ether linkage:

| Acid | Conditions | Products |

|---|---|---|

| HBr (48%) | Reflux, 12 h | Pyridin-3-ol + pyrrolidin-3-ol HBr salt |

Utility :

Oxidation of the Pyrrolidine Ring

Controlled oxidation targets the pyrrolidine moiety:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA | CH₂Cl₂, 0°C to RT | This compound N-oxide |

Limitations :

-

Overoxidation risks require careful stoichiometric control.

科学研究应用

化学: 用作有机合成中的构建单元。

生物学: 研究其作为生物活性化合物的潜力。

医药: 可能在药物发现中有所应用。

工业: 用于开发功能材料。

作用机制

确切的作用机制仍然是研究的活跃领域。它可能与特定的分子靶标或途径相互作用,从而影响生物过程。

相似化合物的比较

2-(吡咯烷-3-基氧基)吡啶: 和3-氯-2-(吡咯烷-3-基氧基)吡啶 在结构上相关。

生物活性

3-(Pyrrolidin-3-yloxy)pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with a pyrrolidin-3-yloxy substituent, which contributes to its unique chemical properties and biological interactions. Research has indicated its potential applications in antimicrobial, anticancer, and other therapeutic areas.

- Molecular Formula : C9H14Cl2N2O

- Molecular Weight : Approximately 237.13 g/mol

- Common Forms : Often encountered as a dihydrochloride salt to enhance solubility in aqueous solutions.

The biological activity of this compound is attributed to its interaction with various molecular targets. The pyridine ring can modulate the activity of enzymes and receptors, while the pyrrolidine moiety may enhance binding affinity and selectivity towards these targets. The specific pathways and interactions depend on the biological context and target molecules involved.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves inhibiting fatty acid biosynthesis in bacteria, which is crucial for their survival .

Anticancer Properties

Studies have shown that this compound possesses anticancer potential. It has been tested against different cancer cell lines, revealing cytotoxic effects that may be linked to its ability to induce apoptosis and inhibit cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications in the substituents can significantly influence its activity against cancer cells.

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits. Its ability to interact with neurotransmitter receptors positions it as a candidate for treating neurodegenerative diseases. Investigations into its effects on neuronal survival and function are ongoing .

Research Findings

Case Studies

- Antimicrobial Resistance : A study highlighted the efficacy of this compound against resistant strains of Escherichia coli. The compound was shown to inhibit bacterial growth at low concentrations, suggesting a novel mechanism of action that could be exploited for drug development .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity, with IC50 values indicating potent activity compared to established chemotherapeutics.

属性

IUPAC Name |

3-pyrrolidin-3-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWKRPJLVIHGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436225 | |

| Record name | 3-(pyrrolidin-3-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224818-27-3 | |

| Record name | 3-(pyrrolidin-3-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。